4-(3H-imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid
Description
4-(3H-Imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core linked via a methyl group to a benzoic acid moiety. Its molecular formula is C₁₄H₁₁N₃O₂, with a molecular weight of 253.26 g/mol . Notably, this compound is listed as discontinued in commercial catalogs, which may limit its accessibility for current research .
Properties
IUPAC Name |
4-(imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-14(19)11-5-3-10(4-6-11)8-17-9-16-12-2-1-7-15-13(12)17/h1-7,9H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYNXNJYHIUZAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=N2)CC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670480 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2,3-diaminopyridine with carboxylic acid derivatives under acidic conditions . Another approach includes the use of palladium-catalyzed cross-coupling reactions to form the imidazo[4,5-b]pyridine core, followed by functionalization with benzoic acid derivatives .
Industrial Production Methods
Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(3H-imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and phase transfer catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(3H-imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(3H-imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The imidazo[4,5-b]pyridine core is known to interact with GABA A receptors, influencing neurotransmission . Additionally, it may inhibit kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituted Imidazo[4,5-b]pyridine Derivatives
4-{[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]methyl}benzoic Acid
- Molecular Formula : C₁₅H₁₀F₃N₃O₂
- Molecular Weight : 321.26 g/mol
- Key Feature : Incorporation of a trifluoromethyl (-CF₃) group on the imidazo ring.
- Impact : The electron-withdrawing -CF₃ group enhances acidity and may improve binding affinity to hydrophobic pockets in target proteins .
2-(1-Methylimidazol-2-yl)-3H-imidazo[4,5-b]pyridine-5-carboxylic Acid Methyl Ester
Benzoic Acid Derivatives with Alternative Heterocycles
5-Bromobenzo[b]thiophene-2-carboxylic Acid (Compound 3)
- Molecular Formula : C₉H₅BrO₂S
- Molecular Weight : 257.11 g/mol
- Key Feature : Benzo[b]thiophene core instead of imidazo[4,5-b]pyridine.
4-Cyanobenzo[b]thiophene-2-carboxylic Acid (Compound 4)
- Molecular Formula: C₁₀H₅NO₂S
- Molecular Weight : 203.22 g/mol
- Key Feature: Cyano (-CN) substituent on the benzene ring.
Pharmacologically Active Analogs
7-(4-Methoxyphenyl)-2-(4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-3H-imidazo[4,5-b]pyridine Hydrochloride
- Molecular Formula : C₂₅H₂₇ClN₆O₃S
- Molecular Weight : 527.04 g/mol
- Key Feature : Sulfonylpiperazinyl substituent.
- Impact : Demonstrated potency as a glycogen synthase kinase 3 (GSK-3) inhibitor, highlighting the role of bulky substituents in enhancing kinase selectivity .
3H-Imidazo[4,5-b]pyridine-6-boronic Acid
Comparative Data Table
Key Research Findings and Implications
- Electron-Withdrawing Groups : The addition of -CF₃ (as in ) increases lipophilicity and metabolic stability, critical for CNS-targeting drugs.
- Heterocycle Core Variations : Imidazo[4,5-b]pyridine derivatives generally exhibit stronger kinase inhibition compared to thiophene-based analogs due to enhanced π-π interactions .
- Carboxylic Acid vs. Ester : The free acid form (as in the target compound) is essential for ionic interactions in active sites, while ester prodrugs improve bioavailability .
Biological Activity
4-(3H-imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features an imidazo[4,5-b]pyridine core linked to a benzoic acid moiety, which contributes to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 253.26 g/mol. Its structure allows for diverse interactions with biological targets due to the presence of both hydrophobic and polar functional groups.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:
- GABA Receptor Modulation : It acts as a positive allosteric modulator of GABA_A receptors, enhancing inhibitory neurotransmission which may have implications in treating anxiety and seizure disorders.
- Antimicrobial Activity : Studies have shown that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a preference for Gram-positive strains like Bacillus cereus . The mechanism involves disruption of bacterial membrane integrity and interference with metabolic processes.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Antiproliferative Activity : A study evaluated the antiproliferative effects of various pyridine derivatives including this compound on cancer cell lines such as HeLa and A549. The results indicated a significant reduction in cell viability with IC50 values ranging from 4.3 to 8.3 µM, suggesting strong anticancer potential .
- Antimicrobial Efficacy : In vitro testing against Escherichia coli and Bacillus cereus demonstrated that the compound exhibited higher efficacy against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents targeting resistant bacterial strains .
Research Findings
Recent research has focused on synthesizing derivatives of imidazo[4,5-b]pyridine compounds to enhance biological activity. Modifications such as alkylation have been shown to improve antimicrobial properties significantly. For instance, derivatives with additional hydroxyl groups displayed lower IC50 values against various cancer cell lines, indicating improved antiproliferative activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
